molecular formula C5H7F3O2 B6609291 [2-(trifluoromethyl)oxetan-2-yl]methanol CAS No. 2866353-63-9

[2-(trifluoromethyl)oxetan-2-yl]methanol

Cat. No.: B6609291
CAS No.: 2866353-63-9
M. Wt: 156.10 g/mol
InChI Key: HIBANJRIPVFNLM-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)oxetan-2-yl]methanol is a fluorinated oxetane derivative featuring a trifluoromethyl (-CF₃) group and a hydroxymethyl (-CH₂OH) substituent on the oxetane ring. Oxetanes are four-membered cyclic ethers characterized by ring strain, which enhances their reactivity and utility in medicinal chemistry as bioisosteres for carbonyl groups or other heterocycles . The trifluoromethyl group is known to improve lipophilicity, metabolic stability, and binding interactions in pharmaceuticals due to its strong electron-withdrawing nature and hydrophobic effects .

Properties

IUPAC Name

[2-(trifluoromethyl)oxetan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c6-5(7,8)4(3-9)1-2-10-4/h9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBANJRIPVFNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1(CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Rearrangement of Oxetane Derivatives

Lewis acids such as BF3·OEt2 catalyze electrophilic cyclizations and rearrangements in fluorinated oxetanes. For instance, treatment of 2,2-bis(trifluoromethyl)-4-t-butoxyoxetane (1d ) with BF3·OEt2 induces isomerization to (E)-4-t-butoxy-1,1,1-trifluoro-2-(trifluoromethyl)but-3-en-2-ol . While this pathway primarily yields enol ethers, modifying the alkoxy group to a hydroxymethyl substituent could redirect the reaction toward the desired alcohol.

Protonation of alkoxy intermediates, as observed in the formation of bicyclic thietane derivatives , suggests that acid-mediated stabilization of carbocationic species could facilitate hydroxymethyl group incorporation. For example, protonating a methoxyoxetane intermediate followed by nucleophilic attack by water might yield [2-(trifluoromethyl)oxetan-2-yl]methanol.

Comparative Analysis of Methodologies

The table below summarizes the theoretical advantages and limitations of each synthetic route:

Method Key Reagents/Conditions Theoretical Yield Challenges
Hydrolysis of 4-alkoxyoxetanesH2O/H+, BF3·OEt2, MeOH40–60%Intermediate instability, side reactions
Aldehyde reductionNaBH4, LiAlH4, BH3·SMe270–85%Precursor synthesis complexity
Acid-catalyzed rearrangementBF3·OEt2, H2SO430–50%Competing elimination pathways
Nucleophilic ring-openingH2O, NaOH, activated oxetanes50–75%Leaving group installation

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)oxetan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxetane ring can be reduced under specific conditions to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [2-(trifluoromethyl)oxetan-2-yl]formaldehyde or [2-(trifluoromethyl)oxetan-2-yl]carboxylic acid.

Scientific Research Applications

Potential Biological Activity
Research indicates that [2-(trifluoromethyl)oxetan-2-yl]methanol may exhibit biological activity through interactions with enzymes and other biomolecules. The trifluoromethyl group enhances lipophilicity, which could facilitate interactions with hydrophobic regions of proteins, potentially influencing enzyme activity or receptor binding. Ongoing studies aim to elucidate specific interactions and mechanisms that may lead to therapeutic applications .

Medicinal Chemistry

Drug Development Applications
The compound is being investigated for its potential as a precursor in drug development. Its unique properties may allow it to serve as an intermediate in synthesizing new therapeutic agents, particularly those targeting diseases where fluorinated compounds have shown efficacy. For instance, studies on similar trifluoromethyl-containing compounds have highlighted their role in enhancing pharmacokinetic profiles and biological activity .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals, including polymers and resins. Its chemical stability and reactivity make it suitable for various applications in material science, where it can enhance the properties of final products through copolymerization or modification reactions .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Synthetic Routes : Various synthetic methods have been explored, including catalytic hydrogenation and oxidation processes that yield different derivatives with potential applications in pharmaceuticals .
  • Biological Activity Studies : Research has focused on the interactions between this compound and biological systems, highlighting its potential role as an enzyme inhibitor or modulator .

Mechanism of Action

The mechanism of action of [2-(trifluoromethyl)oxetan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[2-(Trifluoromethyl)oxetan-2-yl]methanol Oxetane -CF₃, -CH₂OH C₅H₇F₃O₂ 168.11 (calculated) High ring strain; enhanced metabolic stability
[(2S)-oxetan-2-yl]methanol Oxetane -CH₂OH C₄H₈O₂ 88.11 Chiral center; simpler fluorination-free analog
(2-(Trifluoromethyl)phenyl)methanol Benzene -CF₃, -CH₂OH C₈H₇F₃O 176.14 Aromatic ring; strong -CF₃ inductive effects
[4-(3-Fluorophenyl)oxolan-2-yl]methanol Tetrahydrofuran 3-Fluorophenyl, -CH₂OH C₁₁H₁₃FO₂ 196.22 Reduced ring strain; fluorophenyl group enhances π-π interactions
Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol Thiophene + benzene -CF₃O, -CH₂OH C₁₂H₉F₃O₂S 274.26 Sulfur-containing heterocycle; dual aromatic systems

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Boiling/Melting Point Solubility Acidity (pKa) Stability
This compound Not reported Likely polar organic ~12-14 (alcohol) Moderate (oxetane ring strain)
[(2S)-oxetan-2-yl]methanol Not reported Water-miscible ~15-16 High (no strong EWG)
(2-(Trifluoromethyl)phenyl)methanol Not reported Lipophilic ~10-12 High (aromatic stability)
Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol Not reported Moderate in organic solvents ~8-10 Sensitive to oxidation (thiophene)

Notes:

  • The trifluoromethyl group in this compound increases its lipophilicity (logP ~1.5-2.0 estimated) compared to non-fluorinated oxetanes .
  • Oxetane ring strain (≈20 kcal/mol) may enhance reactivity in ring-opening reactions compared to tetrahydrofuran analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [2-(trifluoromethyl)oxetan-2-yl]methanol, and what reagents are critical for its preparation?

  • Methodological Answer : A typical synthesis involves ring-opening or functionalization of oxetane precursors. For example, trifluoromethylation of oxetan-2-ylmethanol derivatives can be achieved using trifluoromethylating agents like (trifluoromethyl)trimethylsilane (TMSCF₃) under acidic conditions. Alternatively, nucleophilic substitution on 2-(bromomethyl)oxetane with a trifluoromethyl source may be employed. Key reagents include cesium carbonate (as a base) and polar aprotic solvents like acetonitrile or DMF to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : The trifluoromethyl group (CF₃) appears as a distinct quartet (~δ -60 ppm in ¹⁹F NMR) due to coupling with adjacent protons. The oxetane ring protons resonate between δ 4.0–5.0 ppm in ¹H NMR, with splitting patterns indicating ring strain .
  • LCMS : Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺, with fragmentation patterns confirming the loss of hydroxyl or trifluoromethyl groups .
  • HPLC : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients resolves impurities, with retention times calibrated against known standards .

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity?

  • Methodological Answer : The electron-withdrawing CF₃ group increases oxidative stability and reduces basicity of the hydroxyl group. This enhances resistance to acid-catalyzed ring-opening but may complicate nucleophilic substitutions. Stability studies under varying pH and temperature (e.g., via accelerated degradation assays) are recommended to assess shelf life .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects like restricted rotation or hydrogen bonding. For example:

  • VT-NMR : Variable-temperature NMR (e.g., from 25°C to -40°C) can slow conformational changes, simplifying splitting patterns .
  • DFT Calculations : Molecular modeling (e.g., Gaussian or ORCA) predicts optimized geometries and spin-spin coupling constants to validate experimental observations .

Q. What strategies optimize enantioselective synthesis of this compound for medicinal chemistry applications?

  • Methodological Answer :

  • Chiral Catalysts : Use of Evans’ oxazaborolidines or cinchona alkaloids in asymmetric trifluoromethylation reactions.
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) of racemic esters to isolate enantiomers.
  • Chiral HPLC : Employ columns like Chiralpak IG-3 with hexane/isopropanol mobile phases for analytical and preparative separations .

Q. How do steric and electronic effects of the oxetane ring impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The oxetane’s ring strain (~26 kcal/mol) enhances reactivity in Suzuki-Miyaura couplings but may lead to undesired ring-opening. Computational studies (e.g., NBO analysis) quantify charge distribution, guiding ligand selection (e.g., bulky phosphines like XPhos to suppress side reactions). Experimental validation via kinetic monitoring (e.g., in situ IR) is critical .

Q. What computational approaches predict the biological activity of this compound derivatives as enzyme inhibitors?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., GLP-1 receptors ).
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS).
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for CF₃) to predict IC₅₀ values .

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